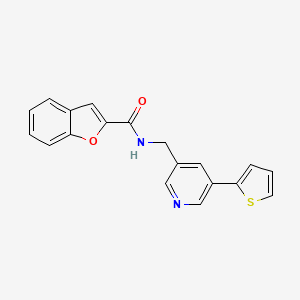

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c22-19(17-9-14-4-1-2-5-16(14)23-17)21-11-13-8-15(12-20-10-13)18-6-3-7-24-18/h1-10,12H,11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGNJXFIOKEPJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

For instance, some indole derivatives have been reported to inhibit viral activity by binding to specific receptors.

Biochemical Pathways

For example, indole derivatives have been reported to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Pharmacokinetics

The gi absorption score measures the amount of a molecule absorbed by the gut after being given through oral administration. This can impact the bioavailability of the compound.

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a thiophene moiety and a pyridine group, which contributes to its unique pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 336.4 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase B, which is crucial for bacterial DNA replication. In studies, it demonstrated significant inhibitory effects comparable to established antibiotics like ciprofloxacin .

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells .

- Antimicrobial Activity : Research indicates broad-spectrum antimicrobial properties, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .

- Anti-inflammatory Effects : The compound exhibits substantial anti-inflammatory activity, stabilizing human red blood cell membranes and reducing hemolysis .

Antimicrobial and Anticancer Studies

Recent studies have highlighted the effectiveness of this compound against various microbial strains and cancer cell lines:

| Study | Pathogen/Cancer Cell Line | Activity | IC50/MIC (µg/mL) |

|---|---|---|---|

| E. coli | DNA gyrase B inhibition | 9.80 | |

| S. aureus | Antimicrobial activity | 5.00 | |

| A549 (lung cancer) | Cytotoxicity | <10 |

Case Studies

- Antimicrobial Efficacy : In a controlled study, this compound was tested against multi-drug resistant strains of bacteria. Results showed significant inhibition of bacterial growth, supporting its potential as a new antimicrobial agent.

- Neuroprotective Properties : Another study investigated the neuroprotective effects of the compound against amyloid-beta-induced cytotoxicity in neuronal cell lines. The results indicated that the compound could reduce cell death significantly, suggesting its role in neurodegenerative disease prevention .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Benzofuran Carboxamide Moieties

Compound : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide (CAS: 887709-39-9)

- Structure : Features a 3-methyl-benzofuran-2-carboxamide linked to a thiadiazole ring.

- Comparison: The thiadiazole ring replaces the pyridine-thiophene system in the target compound. Thiadiazoles are known for electron-deficient properties, which may alter redox behavior compared to the electron-rich thiophene in the target. The ethyl group on thiadiazole could enhance lipophilicity.

Compound : N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide (CAS: 1236269-47-8)

- Structure : Benzofuran linked to an isoxazole via a methylene group, with a pyrrolidone carboxamide.

- Comparison: The isoxazole ring introduces additional hydrogen-bonding sites compared to the pyridine-thiophene system.

Thiophene-Pyridine Hybrids

Compounds 31–37 (e.g., (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopropanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide)

- Structure : Thiophen-2-yl linked to phenyl or pyridyl groups via carboxamidomethyl bridges.

- Comparison : These compounds share the thiophene-carboxamide motif with the target but incorporate azetidine or cyclopropane substituents. The azetidine group in compound 31 may improve water solubility, while cyclopropane in compound 32 could enhance steric hindrance. The absence of benzofuran in these analogs highlights the target compound’s unique π-system conjugation.

Thiazole-Containing Amides

Compounds 4d–4i (e.g., 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide)

- Structure: Thiazole cores substituted with pyridin-3-yl and morpholinomethyl groups.

- Comparison: The thiazole ring in these analogs is more electron-deficient than the pyridine-thiophene system in the target compound. The morpholinomethyl group (e.g., 4d) introduces a polar, water-soluble substituent, which contrasts with the lipophilic thiophene in the target. Melting points for these analogs range from 148–220°C, suggesting high crystallinity .

Furo[2,3-b]pyridine Derivatives

Compound : 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide

- Structure : Furopyridine core with fluorophenyl and pyrimidinyl substituents.

- Comparison: The fused furopyridine system increases planarity compared to the non-fused pyridine-thiophene in the target. The 4-fluorophenyl group may enhance membrane permeability via halogen bonding.

Furan-Carboxamide Pyridines

Compound 19a: N-(3-Cyano-6-phenyl-4-(3-(pyrrolidin-1-yl)phenyl)pyridin-2-yl)-N-methylfuran-2-carboxamide

- Structure: Furan-2-carboxamide attached to a cyano-substituted pyridine.

- Comparison : The N-methyl group on the carboxamide may reduce hydrogen-bonding capacity compared to the target’s unsubstituted amide. The pyrrolidinyl substituent could improve solubility but introduce metabolic liabilities.

Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Potential Pharmacokinetic Implications

| Feature in Target Compound | Advantage Over Analogs | Limitation vs. Analogs |

|---|---|---|

| Thiophene-Pyridine Linkage | Balanced electronic properties | Potential metabolic oxidation (thiophene) |

| Benzofuran Core | Rigidity for target binding | Possible CYP450 inhibition |

| Unsubstituted Carboxamide | Strong hydrogen-bonding capacity | Lower solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.